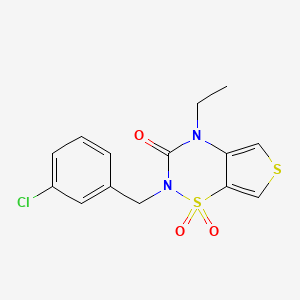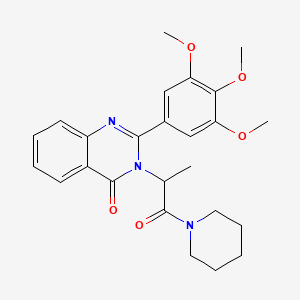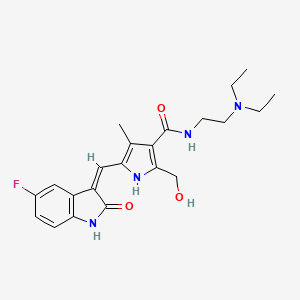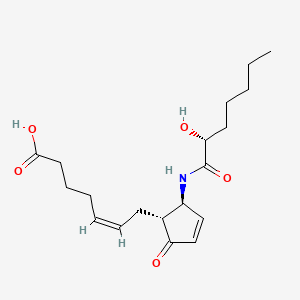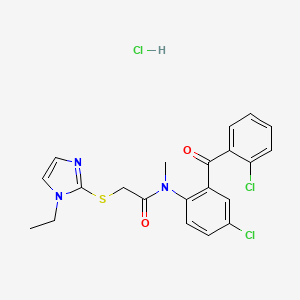
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imidazole ring, and a thioether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Thioether Formation: The amide is further reacted with 1-ethyl-1H-imidazole-2-thiol under suitable conditions to form the thioether linkage.
Methylation: The final step involves the methylation of the nitrogen atom in the amide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its interaction with proteins can be studied to understand binding mechanisms and affinities.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biological targets.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Polymer Production: Its incorporation into polymer chains can impart specific properties to the resulting materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-chlorophenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 2-chlorobenzoyl group.
Acetamide, N-(2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 4-chloro substitution on the phenyl ring.
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1H-imidazol-2-yl)thio)-N-methyl-: Lacks the ethyl group on the imidazole ring.
Uniqueness
The presence of both the 4-chloro and 2-chlorobenzoyl groups, along with the 1-ethyl-1H-imidazole-2-thiol moiety, gives Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride its unique chemical and biological properties
Eigenschaften
CAS-Nummer |
128433-38-5 |
|---|---|
Molekularformel |
C21H20Cl3N3O2S |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1-ethylimidazol-2-yl)sulfanyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C21H19Cl2N3O2S.ClH/c1-3-26-11-10-24-21(26)29-13-19(27)25(2)18-9-8-14(22)12-16(18)20(28)15-6-4-5-7-17(15)23;/h4-12H,3,13H2,1-2H3;1H |
InChI-Schlüssel |
SLPUEIFOSJQHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


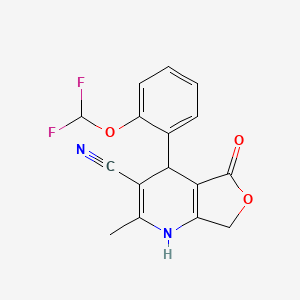
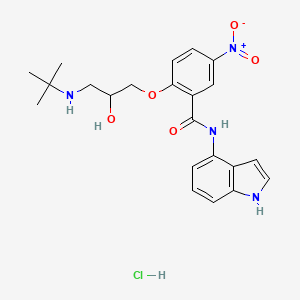

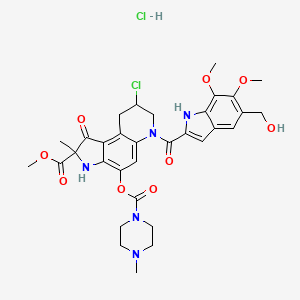
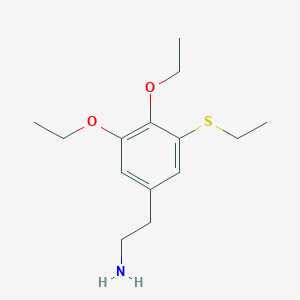
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
